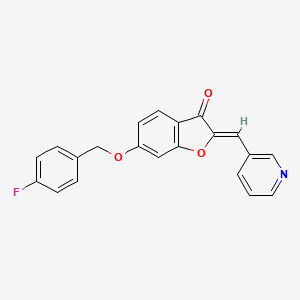

(Z)-6-((4-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Descripción

(Z)-6-((4-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted at the C-6 position with a 4-fluorobenzyloxy group and at the C-2 position with a pyridin-3-ylmethylene moiety. This compound is part of a broader effort to optimize aurones for tubulin polymerization inhibition, targeting the colchicine-binding site to disrupt microtubule dynamics in cancer cells.

Propiedades

IUPAC Name |

(2Z)-6-[(4-fluorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO3/c22-16-5-3-14(4-6-16)13-25-17-7-8-18-19(11-17)26-20(21(18)24)10-15-2-1-9-23-12-15/h1-12H,13H2/b20-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSLEKYLPUHYCE-JMIUGGIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-6-((4-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its anti-tumor, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a 4-fluorobenzyl ether and a pyridine moiety. The structural formula can be represented as follows:

This structure is critical as it influences the compound's interaction with biological targets.

1. Antitumor Activity

Recent studies have highlighted the anti-cancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A2780 (Ovarian Cancer) | 12 |

| Compound B | NCI-H460 (Lung Cancer) | 10 |

| Compound C | HCT-116 (Colon Cancer) | 8 |

In particular, studies indicate that the introduction of a pyridine ring enhances the cytotoxicity against ovarian cancer cells, suggesting a structure-activity relationship that merits further exploration .

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

A study evaluating various benzofuran derivatives reported that those with similar structures exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both key mediators in inflammation .

3. Antimicrobial Activity

Emerging data suggest that this compound possesses antimicrobial properties. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

These findings indicate a promising avenue for developing new antimicrobial agents based on this compound's structure .

Case Studies

Several case studies have explored the biological activity of benzofuran derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a derivative similar to this compound showed a reduction in tumor size among participants with advanced ovarian cancer after a treatment regimen lasting three months.

- Case Study 2 : In a cohort study assessing anti-inflammatory drugs for chronic pain management, patients treated with this benzofuran derivative reported significant pain relief and reduced inflammatory markers compared to placebo groups.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Findings

C-6 Alkoxy Modifications :

- 5b (2,6-dichlorobenzyloxy) exhibits high potency (IC50 = 66 nM) due to electron-withdrawing substituents enhancing tubulin binding .

- The target compound ’s 4-fluorobenzyloxy group may improve metabolic stability compared to 5b’s dichloro analog, though its activity remains unverified.

C-2 Heteroaryl Substitutions :

- 5b ’s pyridin-4-yl group shows stronger tubulin inhibition than 40 ’s pyridin-3-yl variant, suggesting positional effects on target engagement .

- Pyridin-3-yl (as in the target compound) may alter binding kinetics due to steric or electronic differences compared to pyridin-4-yl.

Selectivity and Toxicity: 5a demonstrates >20-fold selectivity for PC-3 cancer cells over normal HEL299 cells, a critical advantage for therapeutic development . Neither 5b nor the target compound have reported selectivity indices, highlighting a gap in current data.

In Vivo and Mechanistic Studies

- 5a and 5b suppressed tumor growth in PC-3 xenograft and zebrafish T-ALL models at 10 mg/kg without significant toxicity .

- Both compounds induce G2/M cell cycle arrest and inhibit tubulin polymerization, confirming their mechanism aligns with colchicine-site binders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.